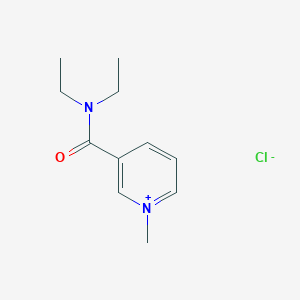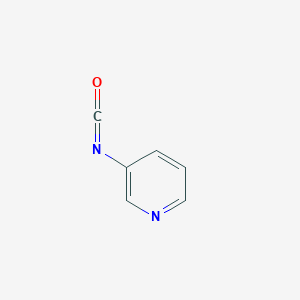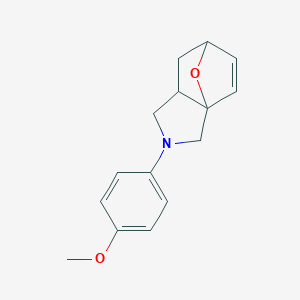
2-Methoxy-4,6-dimethylaniline
Overview
Description
2-Methoxy-4,6-dimethylaniline is an aromatic amine . It is an organic building block used in chemical synthesis . Its molecular formula is C9H13NO .
Synthesis Analysis
The synthesis of 2-Methoxy-4,6-dimethylaniline could potentially involve several steps. A study has reported the synthesis of 2,4,6-trisubstituted pyrimidines using a commercially available compound as a starting material for sequential substitution under Suzuki conditions .Molecular Structure Analysis
The molecular structure and electronic properties of 2-Methoxy-4,6-dimethylaniline have been investigated using X-ray diffraction (XRD) and sophisticated computational methodologies . The compound’s orthorhombic crystallization in the P21212 space group, composed of a pyridine core flanked by two phenyl rings, has been validated .Scientific Research Applications
Photoreactions and Product Formation : 2,6-Dimethylaniline derivatives, including compounds related to 2-Methoxy-4,6-dimethylaniline, have been studied for their photoreactions in methanol. These studies revealed complex photoproducts and pathways, including methoxypropyl and propylaniline derivatives, indicating potential applications in photochemical synthesis and transformation processes (Bader & Hansen, 1979).
DNA Adduct Formation and Carcinogenicity : Research has shown that 2,6-Dimethylaniline, a related compound, forms various DNA adducts and exhibits a pattern of metabolic activation similar to other arylamine carcinogens. This is crucial for understanding its potential carcinogenic effects in humans and its environmental impact (Gonçalves, Beland, & Marques, 2001).
Synthesis of Carbazomycin B : The synthesis of carbazomycin B involves intermediates related to 2-Methoxy-4,6-dimethylaniline, highlighting its role in the synthesis of bioactive compounds (Crich & Rumthao, 2004).
Reactions with Resonance-stabilized Radicals : 2-Methoxy-4,6-dimethylaniline is involved in reactions with resonance-stabilized radicals, indicating its potential use in studying reaction mechanisms and in the synthesis of complex organic compounds (Okazaki & Inamoto, 1968).
Structural Studies and Material Synthesis : Molecular structures of compounds related to 2-Methoxy-4,6-dimethylaniline have been reported, which are crucial for material synthesis, such as in the production of azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Ozonation and Chemical Reactions : Studies have explored the ozonation of dimethylaniline derivatives, providing insights into chemical reactions and synthetic methods that could be applicable to compounds like 2-Methoxy-4,6-dimethylaniline (Kerr & Meth–Cohn, 1971).
Reduction of Schiff Bases : The reduction of Schiff bases using compounds related to 2-Methoxy-4,6-dimethylaniline shows its potential application in various organic synthesis processes (Okamoto & Kato, 1991).
Environmental Degradation Study : The degradation of 2,6-Dimethylaniline by the Fenton process has been studied, which is relevant for understanding the environmental fate and treatment of related compounds like 2-Methoxy-4,6-dimethylaniline (Masomboon, Ratanatamskul, & Lu, 2009).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-4,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-7(2)9(10)8(5-6)11-3/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEPZXWWZZXMRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473424 | |
| Record name | 2-Methoxy-4,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,6-dimethylaniline | |
CAS RN |
18087-07-5 | |
| Record name | 2-Methoxy-4,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






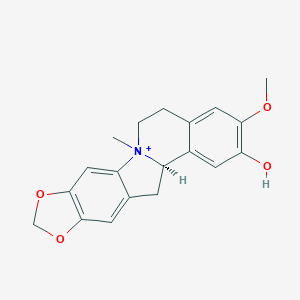
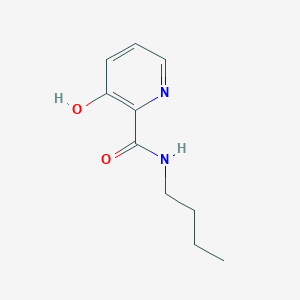
![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)


